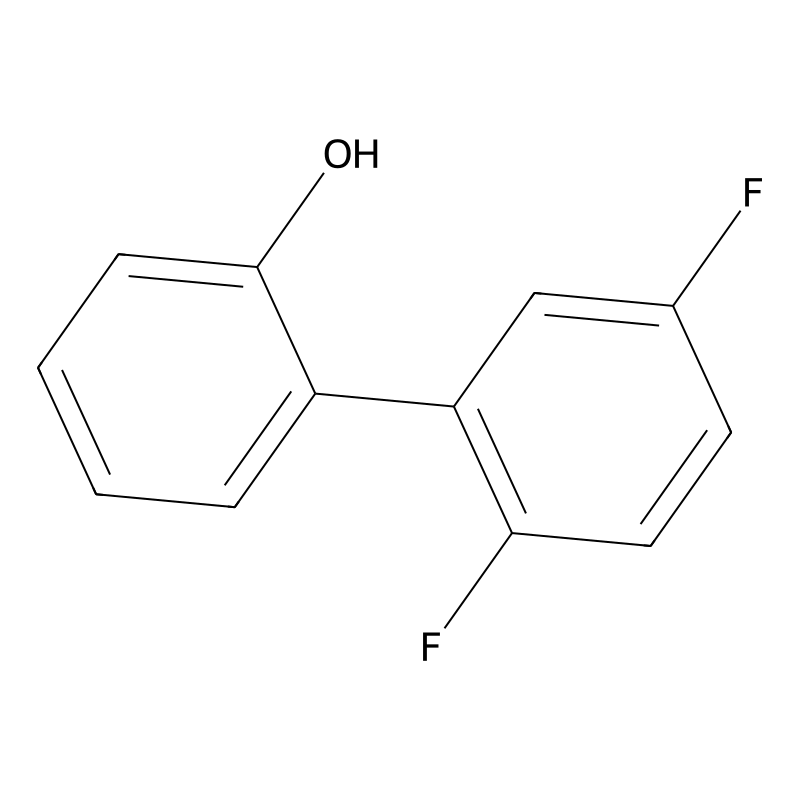

2-(2,5-Difluorophenyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2,5-Difluorophenyl)phenol is an organic compound with the molecular formula . It features a phenolic hydroxyl group (-OH) attached to a biphenyl structure, where one of the phenyl rings is substituted with two fluorine atoms at the 2 and 5 positions. This substitution pattern enhances the compound's chemical reactivity and biological activity due to the electronegative nature of fluorine, which influences the compound's interactions with various biological targets and chemical reagents .

- Oxidation: It can be oxidized to form quinones, utilizing agents such as potassium permanganate or chromium trioxide. The oxidation process results in difluorobenzoquinone derivatives.

- Reduction: Reduction reactions can yield various hydroxy derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The presence of the phenolic group allows for electrophilic aromatic substitution reactions, where halogenation or nitration can occur using reagents like bromine or nitric acid.

Research indicates that 2-(2,5-Difluorophenyl)phenol exhibits significant biological activity. Its mechanism involves interactions with enzymes and receptors, leading to modulation of various biochemical pathways. The compound has been studied for its potential antimicrobial and anticancer properties, particularly due to its ability to inhibit specific enzyme activities and influence cell signaling pathways. Additionally, its unique structure allows it to form hydrogen bonds and hydrophobic interactions with biological targets, enhancing its binding affinity.

- Nitration: Nitrating 2,5-difluoroaniline to introduce a nitro group.

- Reduction: Reducing the nitro group to an amine.

- Phenolic Hydroxylation: Reacting the resulting compound with phenol under acidic or basic conditions to yield 2-(2,5-difluorophenyl)phenol.

These methods can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice .

2-(2,5-Difluorophenyl)phenol has various applications across different fields:

- Pharmaceuticals: It is explored for its potential use in drug development due to its biological activities.

- Agriculture: The compound may serve as a pesticide intermediate due to its antimicrobial properties.

- Material Science: Used as a building block in synthesizing more complex organic molecules and materials with specific properties .

Studies have shown that 2-(2,5-Difluorophenyl)phenol interacts with multiple biological receptors and enzymes. This interaction can lead to diverse pharmacological effects, including modulation of oxidative stress responses and inhibition of cyclooxygenase enzymes. The compound's ability to influence gene expression and cellular metabolism makes it a subject of interest in biochemical research .

Several compounds share structural similarities with 2-(2,5-Difluorophenyl)phenol. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Chloro-5-(2,5-difluorophenyl)phenol | Contains a chloro substituent instead of hydroxyl | Exhibits different biological activity profile |

| 3-(2-Fluorophenyl)phenol | Has only one fluorine atom on the phenyl ring | Less reactive than 2-(2,5-difluorophenyl)phenol |

| Diflunisal | A difluorophenolic compound used as an anti-inflammatory | Different substitution pattern leads to distinct effects |

These compounds differ primarily in their substitution patterns and resultant biological activities. The presence of multiple fluorine atoms in 2-(2,5-Difluorophenyl)phenol enhances its reactivity compared to others, making it unique in its potential applications and interactions .